

Spectroscopic Profile of 3-Ethoxypropanal: A Technical Guide

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Compound of Interest

Compound Name: 3-ETHOXYPROPANAL

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-ethoxypropanal** (CAS No: 2806-85-1), a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Furthermore, detailed experimental protocols for acquiring such spectra are provided, alongside a visual workflow of the analytical process.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **3-ethoxypropanal**.

Table 1: ^1H NMR Spectroscopic Data for 3-Ethoxypropanal

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|---------------------------------------|
| 9.79 | t | 1H | -CHO |
| 3.73 | t | 2H | -O-CH ₂ -CH ₂ - |
| 3.48 | q | 2H | -O-CH ₂ -CH ₃ |
| 2.71 | t | 2H | -CH ₂ -CHO |
| 1.19 | t | 3H | -CH ₂ -CH ₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for 3-Ethoxypropanal

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|---------------------------------------|
| 201.9 | C=O (Aldehyde) |
| 67.0 | -O-CH ₂ -CH ₂ - |
| 66.5 | -O-CH ₂ -CH ₃ |
| 44.9 | -CH ₂ -CHO |
| 15.1 | -CH ₂ -CH ₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Infrared (IR) Spectroscopic Data for 3-Ethoxypropanal

| Wavenumber (cm ⁻¹) | Intensity | Functional Group Assignment |
|--------------------------------|-----------|-----------------------------|
| 2975 | Strong | C-H Stretch (Alkyl) |
| 2870 | Medium | C-H Stretch (Alkyl) |
| 2720 | Medium | C-H Stretch (Aldehyde) |
| 1725 | Strong | C=O Stretch (Aldehyde) |
| 1110 | Strong | C-O-C Stretch (Ether) |

Sample Preparation: Neat liquid film

Table 4: Mass Spectrometry (MS) Data for 3-Ethoxypropanal

| m/z | Relative Intensity (%) | Proposed Fragment |
|-----|------------------------|---|
| 102 | 5 | [M] ⁺ (Molecular Ion) |
| 73 | 100 | [M - C ₂ H ₅] ⁺ |
| 58 | 45 | [CH ₂ =CH-O-C ₂ H ₅] ⁺ |
| 45 | 80 | [C ₂ H ₅ O] ⁺ |
| 29 | 60 | [CHO] ⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Approximately 10-20 mg of **3-ethoxypropanal** is accurately weighed and dissolved in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- The solution is transferred to a 5 mm NMR tube.

2. ^1H NMR Spectroscopy:

- Instrument: A 400 MHz (or higher) NMR spectrometer.
- Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Acquisition Time: 4.0 s
 - Spectral Width: 16 ppm
- Processing: The Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0 ppm.

3. ^{13}C NMR Spectroscopy:

- Instrument: A 100 MHz (or higher) NMR spectrometer.
- Parameters:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Acquisition Time: 1.5 s

- Spectral Width: 240 ppm
- Processing: The FID is Fourier transformed with a line broadening of 1.0 Hz, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the solvent peak of CDCl_3 (77.16 ppm) and reported relative to TMS.

Infrared (IR) Spectroscopy

1. Sample Preparation:

- A drop of neat **3-ethoxypropanal** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

2. Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16
- Processing: A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Introduction and Chromatography (GC-MS):

- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
- Injection: 1 μL of a dilute solution of **3-ethoxypropanal** in a volatile solvent (e.g., dichloromethane) is injected in split mode (e.g., 50:1 split ratio).

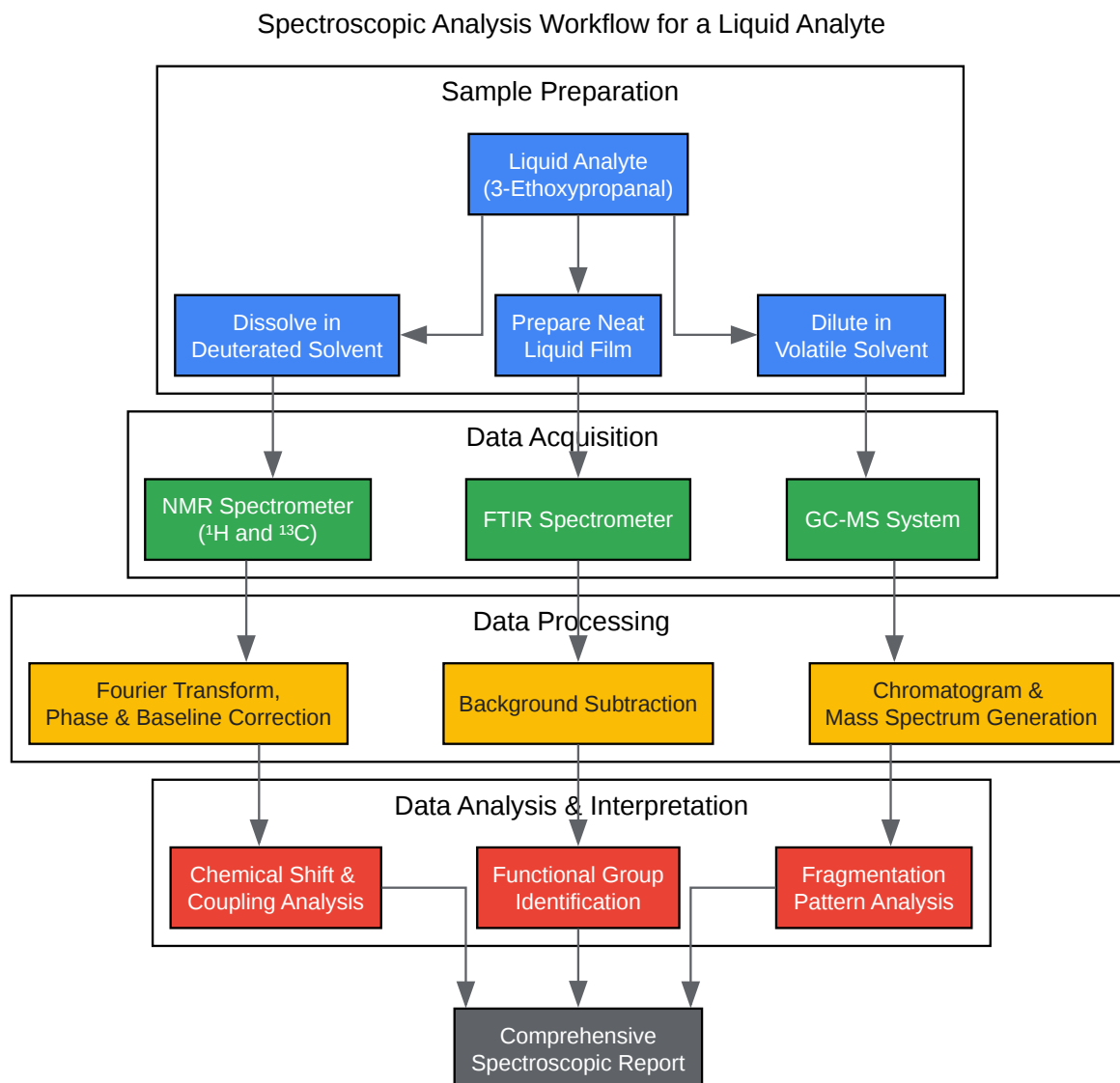
- GC Oven Program:
 - Initial Temperature: 40 °C, hold for 2 min.
 - Ramp: Increase to 200 °C at a rate of 10 °C/min.
 - Final Hold: Hold at 200 °C for 2 min.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

2. Mass Spectrometry:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole.
- Scan Range: m/z 20-200.
- Ion Source Temperature: 230 °C.
- Transfer Line Temperature: 280 °C.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample such as **3-ethoxypropanal**.



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Caption: Workflow for spectroscopic analysis of a liquid analyte.

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